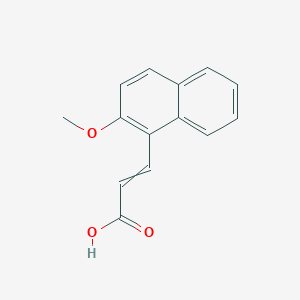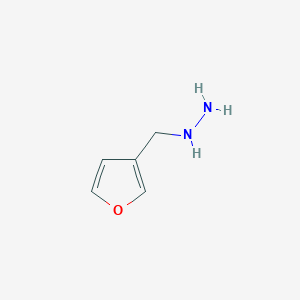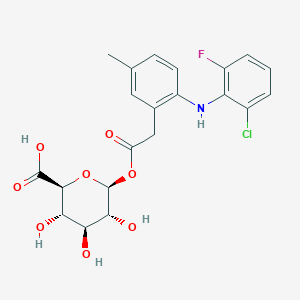![molecular formula C16H21N7O2 B12435905 4-(1-Ethyl-7-{[(3S)-piperidin-3-yl]methoxy}-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine CAS No. 1415565-02-4](/img/structure/B12435905.png)
4-(1-Ethyl-7-{[(3S)-piperidin-3-yl]methoxy}-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Ethyl-7-{[(3S)-piperidin-3-yl]methoxy}-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine is a complex organic compound that features multiple heterocyclic structures.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethyl-7-{[(3S)-piperidin-3-yl]methoxy}-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine involves multiple steps, starting with the preparation of the imidazo[4,5-c]pyridine core. This is typically achieved through cyclization reactions involving appropriate precursors. The piperidine moiety is introduced via nucleophilic substitution reactions, and the oxadiazole ring is formed through cyclization of suitable precursors under specific conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Ethyl-7-{[(3S)-piperidin-3-yl]methoxy}-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the heterocyclic rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the heterocyclic rings .
Aplicaciones Científicas De Investigación
4-(1-Ethyl-7-{[(3S)-piperidin-3-yl]methoxy}-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which could have implications in cancer research.
Medicine: Explored for its therapeutic potential in treating diseases involving kinase dysregulation.
Mecanismo De Acción
The compound exerts its effects primarily through inhibition of specific kinase enzymes. It binds to the ATP-binding pocket of the kinase, preventing phosphorylation of downstream targets. This inhibition can disrupt various cellular signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
GSK690693: Another kinase inhibitor with a similar structure, known for its potent inhibition of AKT kinase.
Imidazole Derivatives: Compounds containing the imidazole ring, which are known for their broad range of biological activities.
Uniqueness
4-(1-Ethyl-7-{[(3S)-piperidin-3-yl]methoxy}-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine is unique due to its specific combination of heterocyclic structures, which confer distinct chemical and biological properties. Its ability to inhibit specific kinases with high potency makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
1415565-02-4 |
|---|---|
Fórmula molecular |
C16H21N7O2 |
Peso molecular |
343.38 g/mol |
Nombre IUPAC |
4-[1-ethyl-7-[[(3S)-piperidin-3-yl]methoxy]imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C16H21N7O2/c1-2-23-14-11(20-16(23)13-15(17)22-25-21-13)7-19-8-12(14)24-9-10-4-3-5-18-6-10/h7-8,10,18H,2-6,9H2,1H3,(H2,17,22)/t10-/m0/s1 |
Clave InChI |
CXGJNDMUJPLLQL-JTQLQIEISA-N |
SMILES isomérico |
CCN1C2=C(C=NC=C2N=C1C3=NON=C3N)OC[C@H]4CCCNC4 |
SMILES canónico |
CCN1C2=C(C=NC=C2N=C1C3=NON=C3N)OCC4CCCNC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Boc-4-([3-(morpholin-4-yl)propylamino]methyl)piperidine](/img/structure/B12435824.png)

![1-[2-[Bis(furan-2-yl)phosphanyl]cyclopentyl]ethyl-bis(2-methylphenyl)phosphane;cyclopentane;iron](/img/structure/B12435832.png)



![3-[1-(4-Fluorophenyl)-3,5-dimethylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B12435861.png)

![3-amino-6-chloro-5-[ethyl(isopropyl)amino]-N-methanehydrazonoylpyrazine-2-carboxamide](/img/structure/B12435866.png)



![(3E)-3-(2H-1,3-benzodioxol-5-ylmethylidene)-4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B12435904.png)
![(R)-1-Boc-2-[(2-fluoro-phenylamino)-methyl]-pyrrolidine](/img/structure/B12435909.png)
